molecular formula C11H9BrN2 B1268494 6-bromo-N-phenylpyridin-2-amine CAS No. 25194-48-3

6-bromo-N-phenylpyridin-2-amine

Cat. No.: B1268494
CAS No.: 25194-48-3
M. Wt: 249.11 g/mol
InChI Key: PSAFWPMLJQSCQJ-UHFFFAOYSA-N
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Description

6-bromo-N-phenylpyridin-2-amine is a useful research compound. Its molecular formula is C11H9BrN2 and its molecular weight is 249.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of 2-Aminopyridines

6-Bromo-N-phenylpyridin-2-amine is a key structural core in the synthesis of bioactive natural products, medicinally important compounds, and organic materials. It is used in selective reactions to yield 6-bromopyridine-2-amines, which are then employed as substrates for C-C cross-coupling reactions. These processes are essential in the preparation of 2-aminopyridines, compounds of significant biological and chemical importance (Bolliger, Oberholzer, & Frech, 2011).

Formation of Lithium and Potassium Amides

The compound is involved in the formation of lithium and potassium amides of sterically demanding aminopyridines. These processes are critical for advancing the understanding and applications of aminopyridinate chemistry in various scientific fields (Scott, Schareina, Tok, & Kempe, 2004).

Development of Luminescent Europium Complexes

This compound is used in synthesizing amino-bridged bipyridine ligands, which play a crucial role in the development of europium complexes exhibiting luminescence properties. These complexes are of interest for their potential applications in biological environments at physiological pH values (Mameri, Charbonnière, & Ziessel, 2003).

Synthesis of Sterically Demanding Iminopyridine Ligands

The compound is essential in the synthesis of sterically demanding iminopyridine ligands. These ligands have significant applications in catalysis, particularly in ethylene polymerization and oligomerization, demonstrating high selectivity and efficiency (Irrgang, Keller, Maisel, Kretschmer, & Kempe, 2007).

Exploration of Complex Metal Geometries

It is also utilized in exploring the limits of octahedral geometry in the synthesis of asymmetric tripodal ligands. These ligands, when complexed with metals like iron, exhibit unique binding modes and geometries, broadening the understanding of metal-ligand interactions (Benhamou, Jaafar, Thibon, Lachkar, & Mandon, 2011).

Properties

IUPAC Name

6-bromo-N-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h1-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAFWPMLJQSCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355803
Record name 6-bromo-N-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25194-48-3
Record name 6-bromo-N-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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